5-Methyl-2,3-hexanedione

描述

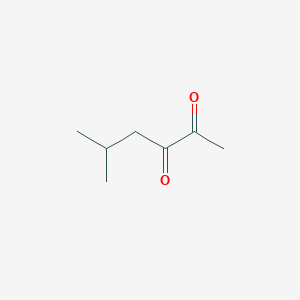

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylhexane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCLJXVUAWLNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049215 | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid oil with a butter odour | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 (22°) | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13706-86-0 | |

| Record name | 5-methyl-2,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13706-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Hexanedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2,3-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI95KZ32L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies for 5 Methyl 2,3 Hexanedione

Organic Synthesis Pathways for 5-Methyl-2,3-hexanedione

Conventional organic synthesis provides several routes to this compound. One documented method involves the condensation reaction of acetone (B3395972) with isobutyraldehyde. ontosight.ai This approach builds the carbon skeleton of the target molecule through a carbon-carbon bond-forming reaction, a fundamental strategy in organic chemistry.

Another synthetic approach starts with a related ketone, 5-methyl-2-hexanone (B1664664). This starting material can be reacted with 1-pentyl nitrite (B80452) under acidic conditions to synthesize the monooxime derivative, 3-hydroxyimino-5-methyl-2-hexanone (HIMH). nih.govptfarm.pl While not the final diketone, this intermediate highlights a pathway involving the functionalization of a ketone at the alpha-position. Subsequent conversion of the oxime group would be required to yield the diketone.

Biocatalytic Production and Biotransformations Involving this compound

Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral compounds from prochiral precursors like this compound. These enzyme-driven processes are noted for their high regio- and enantioselectivity under mild reaction conditions.

The enzymatic reduction of prochiral 1,2-diketones such as this compound is a key biotransformation, yielding valuable chiral building blocks like α-hydroxy ketones and vicinal diols. rsc.orgrsc.org Research has demonstrated that various aliphatic diketones, including 2,3-pentanedione (B165514), 2,3-hexanedione, and this compound, are effectively transformed by these biocatalysts. rsc.orgrsc.orgresearchgate.netresearchgate.net

The reduction of this compound is highly selective, primarily yielding the α-hydroxy ketone (R)-5-methyl-3-hydroxy-2-hexanone, with only minor amounts of the isomeric product, 5-methyl-2-hydroxy-3-hexanone. rsc.orgrsc.org In some cases, the reduction can proceed further to form the corresponding vicinal diol. researchgate.net The stereochemical outcome of the reduction is dependent on the specific enzyme used. For instance, butanediol (B1596017) dehydrogenases from the Medium-chain Dehydrogenase/Reductase (MDR) superfamily typically produce (R)-configured stereocenters, whereas those from the Short-chain Dehydrogenase/Reductase (SDR) superfamily generate (S)-configured products. rsc.orgresearchgate.net

A variety of enzymes capable of transforming this compound have been identified and characterized. These belong to several enzyme families, each with distinct properties and substrate specificities.

Butanediol Dehydrogenases (BDHs): These enzymes are prominent in the reduction of diketones.

The (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) is a well-studied example. rsc.orgrsc.orgresearchgate.net It belongs to the metal-dependent MDR family and efficiently reduces a range of aliphatic diketones. rsc.org

Conversely, the 2,3-butanediol dehydrogenase (BudC) from Serratia marcescens CECT 977 is a member of the NADH-dependent, metal-independent SDR family and catalyzes the formation of (S)-configured α-hydroxy ketones. researchgate.net

Butanediol dehydrogenase (Bdh1p) from the yeast Saccharomyces cerevisiae is another key enzyme, capable of converting vicinal diketones into the corresponding (R,R)-diols. asm.org

Aldo-Keto Reductases (AKRs): This superfamily of enzymes also plays a role in diketone reduction. Human aldo-keto reductases like AKR1B1 and AKR1B10, along with similar enzymes from yeast, have been investigated for their ability to catalyze these biotransformations, highlighting their potential in biocatalysis. researchgate.net

Phenylalanine Dehydrogenases (PheDHs): While primarily involved in amino acid metabolism, engineered PheDHs have shown activity on ketone substrates. A rationally designed mutant of PheDH from Bacillus halodurans (E113D-N276L) was found to have the highest activity for the reductive amination of this compound among tested substrates. nih.govjmb.or.kr

The efficiency and outcome of the biocatalytic transformation of this compound are influenced by several reaction parameters, including the presence of metal ions, pH, and temperature.

Metal Ion Supplementation: The activity of certain enzymes can be enhanced by the addition of metal ions. For example, the activity of BcBDH, a metal-dependent enzyme, is increased by the supplementation of manganese ions (Mn²⁺) at a concentration of 1 mM. rsc.orgrsc.orgresearchgate.netresearchgate.net

pH: The optimal pH for these reactions varies depending on the enzyme.

Bioreductions using BcBDH are typically performed in a slightly acidic buffer at pH 6.8. rsc.orgresearchgate.net

An alcohol dehydrogenase from Rhodococcus ruber shows a pH optimum of 6.5 for reduction reactions. researchgate.net

Engineered Phenylalanine Dehydrogenases exhibit stability over a broader pH range (7.0 to 9.5), with reductive amination reactions being carried out at a more alkaline pH of 10.4. nih.govjmb.or.kr

Temperature: Temperature is a critical factor for enzyme stability and activity.

Biotransformations with BcBDH are generally conducted at 30°C. rsc.orgresearchgate.net

Engineered PheDH mutants have demonstrated good thermostability, retaining significant activity at temperatures ranging from 35°C to 65°C. nih.govjmb.or.krjmb.or.kr

The optimal temperature for the sec-ADH from Rhodococcus ruber ranges from 30-50°C. researchgate.net

Cofactor Regeneration: Many dehydrogenases require nicotinamide (B372718) cofactors (NADH or NADPH). For cost-effective preparative-scale synthesis, an in-situ cofactor regeneration system is essential. A common approach involves using a second enzyme, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. rsc.orgresearchgate.net

Modern protein engineering techniques have been applied to tailor enzymes for improved performance and expanded substrate scope in the production of chemicals from precursors like this compound.

Rational Design and Site-Directed Mutagenesis: By making specific changes to the amino acid sequence of an enzyme, its properties can be altered. For instance, rational design and site-specific mutagenesis of a Phenylalanine Dehydrogenase from Bacillus halodurans led to the creation of mutants with enhanced catalytic efficiency and a modified substrate spectrum. jmb.or.kr The double mutant E113D-N276L was specifically identified as having the highest activity towards this compound for reductive amination. nih.govjmb.or.kr

Altering Cofactor Preference: The cost and stability of cofactors can be a limiting factor in industrial biocatalysis. The γ-diketone reductase Gre2p from Saccharomyces cerevisiae, which naturally prefers the more expensive NADPH, was engineered through site-directed mutagenesis of its cofactor binding site. This resulted in a mutant enzyme with a relaxed cofactor preference, capable of utilizing the more stable and economical NADH. nih.gov

Fusion Enzymes: To streamline processes involving cofactor regeneration, fusion proteins have been constructed. A chimeric protein combining butanediol dehydrogenase (Bdh1p) and formate dehydrogenase (Fdh1p) from yeast was developed. asm.orgresearchgate.net This fusion enzyme facilitates the synthesis of pure diol stereoisomers with an integrated and efficient NADH regeneration system. asm.org

Exploration of Alternative Synthetic Approaches

Beyond direct synthesis, alternative strategies focus on producing derivatives of this compound or its isomers from different starting materials, often with a focus on green chemistry principles. One such method involves the reaction of 5-methyl-2-hexanone with hydroxylamine (B1172632) hydrochloride, which, following an initial reaction with 1-pentyl nitrite, yields this compound dioxime, a derivative of the target compound. nih.govptfarm.pl

Furthermore, significant research has been directed towards the synthesis of related hexanedione isomers from renewable biomass resources. For example, efficient one-pot catalytic systems have been developed to convert cellulose (B213188) into 2,5-hexanedione (B30556), an isomer of the target compound, using catalysts like Al₂(SO₄)₃ and Pd/C in a water-tetrahydrofuran co-solvent system. acs.org Other studies have focused on producing 2,5-hexanedione from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. researchgate.net These approaches, while not directly yielding this compound, represent important advances in sustainable chemical production that could potentially be adapted for the synthesis of a wider range of diketones.

<

Advanced Research Applications of 5 Methyl 2,3 Hexanedione

Analytical Chemistry Research Applications

Utilization as an Analytical Standard for Chemical Substance Quantification

5-Methyl-2,3-hexanedione serves as a standard in various analytical methods, playing a crucial role for researchers in the identification and quantification of other chemical substances. chemimpex.com Its use as an analytical standard is essential for ensuring the accuracy and reliability of experimental results in diverse research applications. By providing a known concentration and purity, it allows for the precise calibration of analytical instruments and the validation of quantitative methodologies.

Development of Spectrophotometric Methods for Trace Metal Determination (e.g., Palladium(II)) Using this compound Dioxime Derivatives

A significant area of research involves the derivatization of this compound to create ligands for the detection of metal ions. The derivative, this compound dioxime (H₂MHDDO), has been identified as a novel and sensitive analytical reagent for the separation and extractive spectrophotometric determination of trace amounts of palladium(II). ptfarm.pl This method is noted for being simple, rapid, selective, and accurate, overcoming limitations such as heating requirements or long equilibration times found in other methods.

The research demonstrates that H₂MHDDO reacts with palladium(II) to form a stable, yellow-colored 1:2 chelate. This complex is readily extractable into chloroform, a key step for separating it from other interfering ions. The optimal conditions for this reaction and subsequent analysis have been meticulously determined.

Detailed Research Findings:

pH Range: The reaction between H₂MHDDO and palladium(II) occurs optimally within a pH range of 0.5 to 1.5.

Maximum Absorbance (λmax): The chloroform-extracted palladium(II)-H₂MHDDO complex exhibits maximum absorbance at a wavelength of 379 nm.

Molar Absorptivity: The molar absorptivity of the extracted chelate at this wavelength is 3.894 x 10³ L mol⁻¹ cm⁻¹.

Beer's Law: The method adheres to Beer's law, showing a linear relationship between absorbance and concentration, within the range of 0.5 to 9.0 µg/mL of palladium.

The practical applicability of this spectrophotometric method has been successfully validated through the analysis of palladium content in various standard samples, including catalysts, alloys, and ores. The results showed excellent agreement with certified values, confirming the method's accuracy and reliability for real-world applications. The relative standard deviation for the analysis of these samples was found to be less than 2.80%.

Table 1: Determination of Palladium(II) in Standard Samples Using the H₂MHDDO Method

| Sample Type | Certified Palladium Content (µg) | Palladium Found (µg) | Relative Standard Deviation (%) |

| Pd-charcoal Catalyst | 60.00 | 59.85 | 1.95 |

| Pd-asbestos Catalyst | 60.00 | 59.90 | 2.10 |

| Palladium-Nickel Alloy | 45.00 | 44.80 | 2.50 |

| Ore Sample | 35.00 | 34.85 | 2.65 |

This table is based on data presented in the study on the extractive spectrophotometric determination of palladium(II) with this compound dioxime.

Biological Activity and Biomedical Research of 5 Methyl 2,3 Hexanedione and Its Derivatives

Antimicrobial and Antiviral Research

A review of available scientific literature indicates a significant gap in research concerning the direct antimicrobial and antiviral properties of 5-Methyl-2,3-hexanedione.

Inhibitory Effects on Microbial Growth (e.g., Mycobacterium tuberculosis)

Currently, there is no specific research available that details the inhibitory effects of this compound on the growth of microbial organisms, including Mycobacterium tuberculosis. Studies on the antimicrobial activities of related chemical classes, such as thiazolidine-2,4-dione derivatives, have shown efficacy against various bacteria, but this activity has not been extended to or investigated for this compound itself. nih.gov

Antiviral Activity Against Viruses (e.g., Avian Influenza Virus, Influenza Virus)

Similar to its antimicrobial profile, there is a lack of specific studies investigating the antiviral activity of this compound against viruses such as the Avian Influenza Virus or other influenza strains. The broader field of antiviral research has explored various heterocyclic compounds and nucleoside phosphonates for their potential to inhibit viral replication, but this compound has not been a subject of this research. nih.govnih.gov

Elucidation of Mechanisms of Action in Biological Systems

Given the absence of dedicated research on its antimicrobial or antiviral effects, the specific mechanisms of action for this compound in these contexts have not been elucidated. However, research into its biotransformation provides insight into its interaction with specific enzymes, which represents a fundamental mechanism of action within a biological system. scispace.comresearchgate.net This interaction is centered on its role as a substrate for certain dehydrogenases, as detailed in the following section.

Interactions with Biological Pathways and Enzymes

While research into the pharmacological effects of this compound is limited, studies have successfully characterized its interactions with specific microbial enzymes and its biotransformation pathways.

Metabolism and Biotransformation within Organisms

The primary area of research for this compound involves its role as a substrate in enzyme-catalyzed reactions. Specifically, it undergoes biocatalytic reduction by the enzyme 2,3-butanediol (B46004) dehydrogenase (BcBDH) from the bacterium Bacillus clausii. scispace.com This enzyme, which belongs to the medium-chain dehydrogenases/reductases family, facilitates the asymmetric reduction of 1,2-diketones like this compound. scispace.comresearchgate.net

The biotransformation process results in the following products:

Major Product: 5-methyl-3-hydroxy-2-hexanone

Minor Product: 5-methyl-2-hydroxy-3-hexanone

This enzymatic reduction demonstrates a clear metabolic pathway for the compound within a biological system, converting the diketone into α-hydroxy ketones. scispace.comresearchgate.net

| Substrate | Enzyme (Source) | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| This compound | 2,3-butanediol dehydrogenase (Bacillus clausii) | 5-methyl-3-hydroxy-2-hexanone | 5-methyl-2-hydroxy-3-hexanone | scispace.com, researchgate.net |

Role as an Endogenous Metabolite and Potential as a Biomarker

There is no scientific evidence to suggest that this compound is an endogenous metabolite in humans or other organisms. Furthermore, it has not been identified as a potential biomarker for any specific disease or exposure. It is important to distinguish it from a structurally related compound, 2,5-hexanedione (B30556), which is a well-established biomarker for occupational exposure to the solvent n-hexane. nih.gov The presence of 2,5-hexanedione in urine is used to monitor health risks associated with n-hexane, but this role does not apply to this compound. nih.gov

Research on Biocontrol Agents and Plant Interactions

Production as a Volatile Organic Compound (VOC) by Microorganisms and its Role in Plant Defense Elicitation

This compound is an alpha-diketone that has been identified in connection with various microbial metabolic processes. nih.gov Research and patents related to fermentation and biofuel production mention the compound in pathways involving microorganisms such as yeast and bacteria. google.comgoogle.comgoogleapis.com Furthermore, specific enzymes from microbial sources have been shown to interact with this diketone. A dehydrogenase from Bacillus clausii is capable of transforming aliphatic diketones including this compound, and a modified phenylalanine dehydrogenase from Bacillus halodurans can utilize it as a substrate. nih.govresearchgate.net

While its presence in microbial systems is established, the specific function of this compound as a volatile organic compound (VOC) produced by microorganisms for the explicit purpose of eliciting plant defense mechanisms is not extensively detailed in current scientific literature. However, the broader role of microbial VOCs (mVOCs) in mediating plant-microbe interactions is a well-documented and significant field of study. bohrium.com

Microorganisms, including bacteria and fungi, release a diverse array of VOCs that can benefit plants in various ways, from promoting growth to activating defense pathways. mdpi.com These mVOCs can provide protection through two primary mechanisms: direct and indirect.

Direct Protection: Many mVOCs have inherent antimicrobial properties that directly inhibit the growth and development of plant pathogens, thereby offering a protective shield to the plant. mdpi.com

Indirect Protection: Microbes can release VOCs that are perceived by the plant and trigger its innate immune system. This phenomenon, known as induced systemic resistance (ISR), primes the plant for a faster and more robust defense response against future pathogen attacks. bohrium.com The activation of these defense pathways often involves signaling molecules like jasmonic acid and salicylic (B10762653) acid. mdpi.com This "green vaccination" allows defense mechanisms to be activated throughout the plant, even in parts distant from the microbial interaction. mdpi.com

The use of beneficial microorganisms that produce protective VOCs is considered a promising alternative to chemical pesticides in agriculture, as it offers an environmentally conscious strategy to manage plant diseases. bohrium.comnih.gov

Antifungal and Nematicidal Activities of Related Diketones

Diketones, particularly vicinal or alpha-diketones like this compound, represent a class of compounds with recognized biological activities, including potential use as biocontrol agents against plant pathogens. mdpi.com Research into structurally similar compounds has revealed significant antifungal and nematicidal properties.

One study focused on the antifungal activity of a polysubstituted cyclic 1,2-diketone, designated FPL001, against Colletotrichum gloeosporioides, the fungus responsible for causing anthracnose disease in a wide range of crops. The study found that FPL001 significantly inhibited the vegetative growth of the fungus and completely suppressed conidial germination and appressorium formation (a specialized infection structure) at a concentration of 30 µg/mL. mdpi.com These findings highlight the potential of the 1,2-diketone structure as a basis for developing new, environmentally friendly fungicides. mdpi.com

| Compound | Target Pathogen | Activity Metric (EC50) | Observed Effects |

|---|---|---|---|

| FPL001 | Colletotrichum gloeosporioides | 160.23 µg/mL | Inhibited vegetative growth; completely inhibited conidial germination and appressorium formation at 30 µg/mL. mdpi.com |

In the context of nematicidal activity, various ketones and related compounds have been investigated. Studies on volatile allelochemicals have shown that aliphatic ketones can be active against the pinewood nematode (Bursaphelenchus xylophilus). mdpi.com The activity of these compounds is often linked to their chemical structure, such as the presence of unsaturated α,β-carbonyl groups, which enhances their efficacy. mdpi.com While direct data on this compound is limited, the activity of related ketones suggests that this chemical class is a promising area for the development of novel nematicides. Research into other carbonyl-containing compounds, such as acetylene (B1199291) derivatives, has shown potent activity against root-knot nematodes like Meloidogyne incognita, with the activity hypothesized to be linked to the reactivity of the carbonyl groups. nih.gov

Chemical Reactivity and Derivatization in Academic Research

Synthesis and Characterization of Oxime Derivatives and Coordination Chemistry

The ability of 5-Methyl-2,3-hexanedione to form oxime derivatives is a cornerstone of its application in academic research. These derivatives, particularly the dioxime, serve as effective chelating agents for various transition metals.

The monooxime and dioxime of this compound are synthesized through standard condensation reactions with hydroxylamine (B1172632) or its salts. The reaction typically involves treating the parent dione (B5365651) with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

The resulting monooxime, known as isonitroso-5-methyl-2-hexanone (HIMH), and the dioxime, this compound dioxime (H₂MHDDO), have been characterized using various spectroscopic techniques. tandfonline.com Infrared (IR) spectroscopy is used to confirm the presence of C=N (oxime) and O-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments, confirming the structure of the ligands. tandfonline.com

The dioxime derivative, H₂MHDDO, acts as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable chelate rings. Research has detailed the synthesis of complexes with divalent metals like Iron(II) and Copper(II). tandfonline.com These complexes are typically prepared by reacting a metal salt (e.g., ferrous ammonium (B1175870) sulfate, copper sulfate) with the H₂MHDDO ligand in an ethanolic solution. tandfonline.com

Characterization of these complexes involves a suite of analytical methods:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Molar Conductance Measurements: Used to determine whether the complexes are electrolytic or non-electrolytic in nature. tandfonline.com

Spectroscopic Techniques:

IR Spectroscopy: Shows shifts in the C=N and N-O vibrational frequencies upon coordination to the metal ion.

UV-Visible Spectroscopy: Provides information about the d-d electronic transitions within the metal center, helping to elucidate the geometry of the complex. tandfonline.com

Electron Spin Resonance (ESR): For paramagnetic complexes like those of Copper(II), ESR spectroscopy gives insight into the magnetic environment of the metal ion. tandfonline.com

While Iron(II) and Copper(II) complexes with this compound dioxime have been specifically synthesized and studied, the formation of Palladium(II) complexes with this particular ligand is less documented in available literature. However, Palladium(II) is well-known to form stable, typically square-planar, complexes with a variety of other vic-dioxime ligands.

Table 1: Characterization Data for Metal Complexes of this compound Dioxime (H₂MHDDO)

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | Electronic Spectra Bands (cm⁻¹) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Fe(HMHDDO)₂(H₂O)₂] | 15.0 | ~1625 (C=N), ~1230 (N-O), ~990 (N-O) | 15380, 18510, 26310 | Octahedral | tandfonline.com |

| [Cu(HMHDDO)₂] | 12.0 | ~1620 (C=N), ~1235 (N-O), ~1000 (N-O) | 15150, 18180, 25000 | Square Planar | tandfonline.com |

The magnetic properties of these metal complexes provide crucial information about their electronic structure and spin state. Magnetic susceptibility measurements have been performed to determine the effective magnetic moments (μ_eff) of the synthesized complexes. tandfonline.com

For the Iron(II) complex, [Fe(HMHDDO)₂(H₂O)₂], the observed magnetic moment is indicative of a low-spin d⁶ configuration, which is consistent with an octahedral geometry where the strong ligand field of the dioxime promotes spin pairing. tandfonline.com In contrast, the Copper(II) complex, [Cu(HMHDDO)₂], exhibits a magnetic moment corresponding to one unpaired electron, as expected for a d⁹ metal ion in a square planar environment. tandfonline.com These findings are further supported by ESR spectral data for the Cu(II) complex. tandfonline.com

Condensation and Oxidation Reactions in Organic Synthesis

As an α-diketone, this compound is a substrate for various condensation and oxidation reactions that are fundamental in organic synthesis.

Condensation Reactions: One of the most characteristic reactions of α-diketones is their condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. It is expected that this compound would react with compounds like o-phenylenediamine (B120857) to yield the corresponding substituted quinoxaline. Such reactions are valuable for the synthesis of heterocyclic systems that can have applications in materials science and medicinal chemistry. Another potential reaction is an intramolecular aldol (B89426) condensation if the molecule possesses other carbonyl groups in appropriate positions, a reaction seen in related diketones like 2,5-hexanedione (B30556) which cyclizes to form 3-methyl-2-cyclopenten-1-one. researchgate.netrsc.org

Oxidation Reactions: The bond between the two carbonyl carbons in α-diketones is susceptible to oxidative cleavage. Reagents such as hydrogen peroxide in alkaline conditions or periodic acid can cleave this compound to yield carboxylic acid fragments. This reactivity allows for the controlled degradation of carbon skeletons in synthetic pathways.

Study of Reactivity in Biological Contexts

The biological reactivity of α-diketones is an area of active study, often linked to their role as flavor compounds and their potential toxicity. The reactivity of this compound is comparable to that of other small α-diketones like 2,3-butanedione (B143835) (diacetyl) and 2,3-pentanedione (B165514).

A key biological reaction involves the interaction of the diketone with the guanidinium (B1211019) group of arginine residues in proteins. researchgate.net This covalent modification can lead to protein cross-linking and functional changes, which is believed to be a mechanism behind the respiratory toxicity observed with inhalation of α-diketone vapors. researchgate.netnih.gov

In terms of metabolism, a probable pathway for this compound in a biological system is enzymatic reduction. Ketoreductase enzymes can reduce one or both of the carbonyl groups to produce the corresponding α-hydroxy ketones or diols. researchgate.netresearchgate.net This detoxification pathway is common for many carbonyl compounds. Additionally, the related γ-diketone 2,5-hexanedione is known to react with amino groups of proteins to form pyrrole (B145914) adducts, leading to neurotoxicity. researchgate.net While the α-diketone structure of this compound makes this specific cyclization less favorable, the general principle of reacting with protein nucleophiles remains a relevant aspect of its biological reactivity.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Acetyl isovaleryl |

| Isonitroso-5-methyl-2-hexanone | HIMH |

| This compound dioxime | H₂MHDDO |

| Iron(II) | Ferrous |

| Copper(II) | Cupric |

| Palladium(II) | - |

| o-phenylenediamine | 1,2-diaminobenzene |

| 2,5-hexanedione | Acetonylacetone |

| 3-methyl-2-cyclopenten-1-one | - |

| 2,3-butanedione | Diacetyl |

| 2,3-pentanedione | Acetyl propionyl |

Analytical Methodologies in Research on 5 Methyl 2,3 Hexanedione

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating 5-Methyl-2,3-hexanedione from complex mixtures, enabling its precise identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent technique for analyzing volatile and semi-volatile compounds like this compound. mdpi.comnih.gov In GC-MS, the compound is vaporized and separated from other components based on its boiling point and affinity for a stationary phase within a capillary column. mdpi.com Polar columns, such as those with a polyethylene (B3416737) glycol phase (e.g., TG-WAX), are often employed for the analysis of flavor compounds, including ketones. mdpi.com Following separation, the molecule is fragmented and ionized, and the resulting mass spectrum provides a unique fingerprint that allows for unambiguous identification. nih.gov This technique is highly sensitive and is considered a gold standard for elucidating the phytochemical profiles of plant extracts and food products. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC-MS is more common for a volatile compound like this compound, HPLC can be utilized for its analysis, particularly for non-volatile derivatives or when analyzing the compound in liquid matrices without extensive sample preparation. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection can be achieved using various detectors, including Diode Array Detectors (DAD) or mass spectrometers (LC-MS). rsc.org

Table 1: Example GC-MS Parameters for Analysis of Related Hexanediones This interactive table summarizes typical parameters used in the analysis of volatile ketones in complex matrices, based on methodologies applied in flavor research.

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Column | TG-Wax capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) | mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | mdpi.com |

| Injection | 1 μL injection volume with a split ratio of 1:20 | mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Range | m/z 35–300 | mdpi.com |

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H and ¹³C NMR, is a powerful tool for the definitive structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of the compound by mapping the chemical environment of each proton and carbon atom. This allows researchers to confirm the precise arrangement of the methyl group and the two ketone functionalities within the hexane (B92381) chain, distinguishing it from its isomers. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would exhibit characteristic strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the α-diketone moiety. The precise frequency of these bands can provide insight into the molecule's conformation. nist.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. The α-diketone chromophore in this compound gives rise to characteristic electronic transitions, which can be used for quantitative analysis if a standard calibration curve is prepared.

Circular Dichroism (CD) Spectroscopy: This technique is specifically used for the analysis of chiral molecules. If this compound were synthesized or isolated in an enantiomerically enriched form, CD spectroscopy could be used to investigate its stereochemical properties.

Table 2: Application of Spectroscopic Techniques to this compound This interactive table outlines the primary use of various spectroscopic methods in the study of this compound.

| Technique | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Detailed carbon-hydrogen framework and atom connectivity. | rsc.org, acs.org |

| Infrared (IR) | Functional Group Identification | Presence and environment of carbonyl (C=O) groups. | nist.gov, researchgate.net |

| UV-Visible | Quantitative Analysis | Concentration measurement based on the α-diketone chromophore. | - |

| Circular Dichroism | Stereochemical Analysis | Determination of chirality and enantiomeric purity. | - |

Enzymatic Assays for Activity and Biotransformation Monitoring

Enzymatic assays are crucial for studying the biochemical pathways involving this compound, including its formation, degradation, or transformation by enzymes. These assays can be used to monitor the activity of specific enzymes that use the compound as a substrate or produce it as a product. For instance, research on related keto-compounds in natural products like honey has utilized enzymatic synthesis to produce analytical standards that were not commercially available. researchgate.net In one study, yeast pyruvate (B1213749) decarboxylase was used to catalyze the reaction between an aldehyde (isovaleraldehyde) and a keto-acid (pyruvic acid) to synthesize 2-hydroxy-5-methyl-3-hexanone, a structurally related acyloin. researchgate.net Such a reaction can be monitored over time to determine enzyme kinetics and efficiency, providing a model for how this compound might be involved in or created through biotransformation processes. researchgate.net

Table 3: Example of Enzymatic Synthesis for a Related Acyloin This table details the components of an enzymatic reaction used to synthesize a compound structurally similar to derivatives of this compound, demonstrating a method for monitoring biotransformation.

| Reactant 1 | Reactant 2 | Enzyme | Product | Reference |

|---|---|---|---|---|

| Isovaleraldehyde | Pyruvic Acid | Yeast Pyruvate Decarboxylase | 2-hydroxy-5-methyl-3-hexanone | researchgate.net |

Development and Validation of Methods for Trace Analysis in Complex Research Matrices

Analyzing trace levels of this compound in complex samples, such as food, beverages, or biological fluids, requires specialized method development and rigorous validation. rsc.org

Method Development: The first step often involves an efficient extraction technique to isolate the analyte from the matrix. For volatile compounds like this compound in food samples, Solid-Phase Microextraction (SPME) is a common solvent-free method that concentrates volatiles from the headspace above the sample before GC-MS analysis. researchgate.net Another powerful technique is Solvent-Assisted Flavor Evaporation (SAFE), which allows for the gentle extraction of a wide range of volatile compounds. mdpi.com

Method Validation: Once a method is developed, it must be validated to ensure its reliability. rsc.org Validation confirms that the analytical method is suitable for its intended purpose. Key validation parameters include:

Sensitivity: The ability to detect small amounts of the analyte, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). rsc.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Accuracy: The closeness of the test results obtained by the method to the true value. rsc.org

Techniques like Aroma Extract Dilution Analysis (AEDA), which involves the stepwise dilution of a sample extract followed by GC-Olfactometry analysis, can be used to identify the most potent aroma-active compounds, even at trace levels. mdpi.com

Table 4: Key Parameters for Analytical Method Validation This interactive table defines the essential parameters required for the validation of a trace analysis method.

| Parameter | Definition | Reference |

|---|---|---|

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | rsc.org |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | rsc.org |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | rsc.org |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | rsc.org |

| Accuracy | The closeness of the analytical result to the true or accepted reference value. | rsc.org |

Future Directions and Emerging Research Areas for 5 Methyl 2,3 Hexanedione

Exploration of Novel Biocatalytic Pathways and Applications

The demand for natural and sustainable flavor compounds has spurred research into biocatalytic methods for the synthesis of molecules like 5-Methyl-2,3-hexanedione. Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity and reducing the environmental impact.

One promising avenue of research is the use of microbial enzymes to produce α-diketones. While specific enzymes for the direct synthesis of this compound are still under investigation, related studies on other ketones provide a strong foundation. For instance, the enzymatic reduction of α-substituted ketones using microorganisms and commercial enzymes has been shown to produce chiral alcohols with high selectivity. nsf.gov This suggests the potential for employing enzymes in the reverse reaction, the oxidation of a suitable precursor to yield this compound.

The enzymatic kinetic resolution of α-hydroxy ketones is another area of active research. Lipases, for example, have been successfully used in the dynamic kinetic resolution of aromatic α-hydroxy ketones, yielding enantiomerically pure esters. researchgate.net This chemoenzymatic approach, combining enzymatic resolution with a racemizing metal catalyst, could be adapted for the production of specific stereoisomers of this compound precursors, which could then be oxidized to the final product. researchgate.net

Furthermore, the biotransformation of aliphatic ketones by various microorganisms is a well-established field. nih.gov Screening novel microbial strains for their ability to specifically oxidize a precursor molecule to this compound could lead to the development of efficient and sustainable production methods.

| Research Area | Potential Enzyme/Method | Precursor Molecule | Key Findings |

| Direct Oxidation | Dehydrogenases, Oxidases | 5-Methyl-2,3-hexanediol | Screening of microbial enzymes for selective oxidation of the diol to the diketone. |

| Kinetic Resolution | Lipases | Racemic 5-Methyl-3-hydroxy-2-hexanone | Enzymatic acylation to separate enantiomers, followed by oxidation of the desired enantiomer. |

| Whole-Cell Biotransformation | Fungi, Bacteria | 5-Methyl-2-hexanone (B1664664) | Identification of microbial strains capable of introducing a carbonyl group at the 3-position. |

Advanced Material Science Applications

The unique chemical structure of this compound, with its two adjacent carbonyl groups, makes it an interesting candidate as a monomer or building block in polymer chemistry. While its direct application in large-scale polymer production is not yet established, research into related diketones and polyketones highlights potential future directions.

Polyketones are a class of high-performance thermoplastics known for their excellent mechanical properties and resistance to solvents. youtube.com These polymers are typically synthesized from olefins and carbon monoxide. However, the incorporation of diketone monomers like this compound could lead to specialty polymers with tailored properties. For instance, the carbonyl groups can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups.

The synthesis of polyesters through the reaction of diols and dicarboxylic acids is a well-established industrial process. scienceinfo.comlibretexts.org The diketone functionality in this compound could potentially be reduced to a diol, which could then be used as a monomer in polyester (B1180765) synthesis. researchgate.net The resulting polyesters might exhibit unique thermal and mechanical properties due to the branched structure of the monomer.

Furthermore, diketones can be used in the synthesis of other polymer types, such as polyamides and polyurethanes, after conversion to suitable diamine or diol monomers. Research into the synthesis of novel vinyl ketone monomers with mesogenic substituents for the creation of liquid crystalline polymers could also provide a roadmap for the use of this compound in advanced materials. scienceinfo.com

| Polymer Type | Potential Role of this compound | Potential Properties |

| Specialty Polyketones | Comonomer | Enhanced functionality, crosslinking sites |

| Polyesters | Precursor to diol monomer | Improved thermal stability, altered mechanical properties |

| Polycarbonates | Precursor to diol monomer | High glass transition temperature, transparency |

| Polyurethanes | Precursor to diol monomer | High mechanical strength |

Deepening Understanding of Biological Mechanisms and Pathways

As a flavoring agent, understanding the biological fate and potential toxicological effects of this compound is crucial. Research on the metabolism and toxicity of other aliphatic diketones provides a framework for future studies on this specific compound.

The in vivo metabolism of secondary alcohols and ketones involves interconversion between the two, followed by reduction to the alcohol, conjugation with glucuronic acid, and excretion. researchgate.net It is likely that this compound follows a similar metabolic pathway. In vitro studies using liver microsomes could elucidate the specific enzymes involved in its metabolism. nih.gov

Toxicogenomics, the study of how genomes respond to toxic substances, could be a powerful tool to investigate the biological effects of this compound. researchgate.net By analyzing changes in gene expression in cells or tissues exposed to the compound, researchers can identify potential mechanisms of toxicity and develop biomarkers of exposure.

| Research Area | Methodology | Potential Findings |

| Metabolic Fate | In vitro studies with liver microsomes, in vivo animal studies | Identification of metabolites and excretion pathways. |

| Toxicological Profile | Cell-based assays, animal toxicity studies | Determination of potential cytotoxicity, genotoxicity, and neurotoxicity. |

| Mechanism of Action | Toxicogenomics, proteomics | Understanding the molecular targets and pathways affected by the compound. |

Development of Sustainable Production Methods

The principles of green chemistry are increasingly being applied to the synthesis of flavor and fragrance compounds to reduce environmental impact and improve efficiency. Future research on this compound will likely focus on developing sustainable production methods from renewable feedstocks.

One promising approach is the catalytic upgrading of biomass-derived furans. nsf.govresearchgate.net Furfural and 5-hydroxymethylfurfural (B1680220), which can be obtained from the dehydration of C5 and C6 sugars from lignocellulosic biomass, can be converted into a variety of valuable chemicals, including ketones. researchgate.net Developing selective catalytic processes to convert these bio-based platform molecules into the C7 backbone of this compound is a key area of research.

Another green chemistry approach is the direct synthesis of α-diketones from simple starting materials under mild conditions. For example, a one-pot cascade synthesis of α-diketones from aldehydes and ketones using a bifunctional iron nanocomposite catalyst in water has been reported. researchgate.netrsc.org Adapting such catalytic systems for the specific synthesis of this compound could provide a more sustainable alternative to traditional methods.

Furthermore, the continuous-flow synthesis of related diketones, such as 2,5-hexanedione (B30556), has been demonstrated to improve reaction efficiency and reduce reaction times. rsc.org Applying microreactor technology to the synthesis of this compound could lead to more efficient and scalable production processes.

| Sustainable Approach | Starting Materials | Key Advantages |

| Biomass Upgrading | Furfural, 5-Hydroxymethylfurfural | Use of renewable feedstocks, potential for integrated biorefineries. |

| Green Catalysis | Simple aldehydes and ketones | Mild reaction conditions, use of water as a solvent, reduced waste. |

| Continuous-Flow Synthesis | To be determined | Improved efficiency, scalability, and safety. |

常见问题

Q. Table 1. GC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Retention time (tR) | 7.56 min |

| Collision energy (eV) | 85.1 > 57.1 (10 eV); 85.1 > 41.0 (15 eV) |

| Linear range | 0.1–20 mg/L |

| LOQ | 0.5 mg/kg |

Basic: How does this compound function as a precursor for flavoring compounds?

Answer:

The enzymatic reduction of this compound by Bacillus clausii DSM 8716T’s butanediol dehydrogenase (BcBDH) generates (R)-5-methyl-3-hydroxy-2-hexanone, a key intermediate for fruity or caramel-like flavors.

- Reaction setup : 10 mM substrate, 1 U BcBDH, 30 mM formate, 5 U formate dehydrogenase (FDH), 0.3 mM NADH in MES-NaOH buffer (pH 6.8, 50 mM) at 30°C for 60 min .

- Stereoselectivity : BcBDH introduces an R-configured stereocenter, confirmed via circular dichroism (CD) and NMR .

Advanced: What experimental strategies resolve contradictions in stereoselective reduction pathways of this compound?

Answer:

Contradictions arise from enzyme superfamily differences (SDR vs. MDR). To address this:

Enzyme characterization : Compare BcBDH (MDR superfamily, R-selectivity) with Saccharomyces cerevisiae BDH (SDR, S-selectivity) using kinetic assays and CD spectroscopy .

Substrate symmetry analysis : Asymmetric substrates like this compound halt reduction at α-hydroxy ketones, while symmetric substrates proceed to diols .

NMR validation : Analyze H and C NMR spectra to confirm product configuration (e.g., δ 2.15 ppm for R-configured hydroxy ketone) .

Advanced: How do regulatory restrictions on this compound in cosmetics impact research methodologies?

Answer:

Its prohibition in cosmetics (e.g., China’s 2018 Cosmetic Ingredient Hotlist) necessitates:

Q. Table 2. Regulatory Testing Requirements

| Parameter | Requirement |

|---|---|

| Prohibition status | Banned in cosmetics (CAS 13706-86-0) |

| Detection method | GC-MS/MS with SRM transitions |

| Reporting threshold | 0.1 mg/kg |

Methodological: What mixed-methodology approaches integrate enzymatic assays and analytical chemistry for studying this compound?

Answer:

A combined workflow involves:

Enzymatic reduction : Optimize BcBDH activity using MnCl₂ or ZnSO₄ (22°C, Tris-HCl buffer) to enhance long-term stability .

Product extraction : Liquid-liquid extraction with diethyl ether, followed by GC-MS analysis.

Data triangulation : Compare kinetic data (e.g., and ) with structural insights from X-ray crystallography or molecular docking .

Advanced: How can researchers address discrepancies in reported physicochemical properties of this compound?

Answer:

Discrepancies (e.g., refractive index: 1.406–1.419 vs. 1.408–1.414) require:

- Standardization : Use NIST-certified reference materials and calibrated refractometers.

- Temperature control : Report measurements at 20°C (d20/20) with ±0.001 precision .

- Inter-laboratory validation : Collaborate via platforms like MethDB to share datasets on methylation effects or solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。